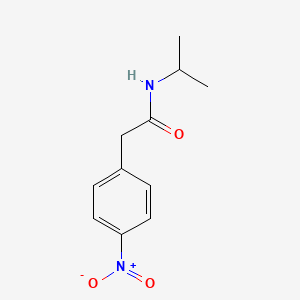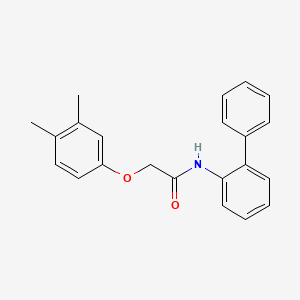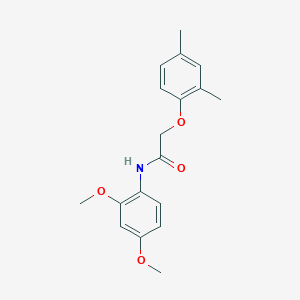
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, also known as MMQ, is a synthetic compound that has been studied extensively for its potential use in scientific research. MMQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of various biological processes.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a selective effect on cancer cells, making it a potentially valuable tool for developing new cancer treatments.
Biochemical and Physiological Effects:
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially valuable tool for studying a variety of disease processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in lab experiments is its selectivity for cancer cells, which allows researchers to study the mechanisms of cancer development and progression in a more targeted way. However, one limitation of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, including the development of new cancer treatments based on its selective activity against cancer cells. Other areas of research could include the study of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline's effects on various signaling pathways and gene expression, as well as its potential use in the treatment of other diseases such as inflammation and oxidative stress.
In conclusion, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is a valuable tool for scientific research, with a variety of potential applications in the study of cancer and other disease processes. While more research is needed to fully understand its mechanism of action and potential uses, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has already shown promise as a valuable tool for advancing our understanding of the complex biological processes that underlie disease.
Métodos De Síntesis
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline can be synthesized using a variety of methods, but one of the most common is the reaction of 4-morpholinyl isocyanate with 3-methyl-2-phenylquinoline in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been used in a variety of scientific research applications, including studies of cell signaling pathways, gene expression, and protein function. One of the most promising areas of research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential use as a tool for studying the mechanisms of cancer development and progression.
Propiedades
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-19(21(24)23-11-13-25-14-12-23)17-9-5-6-10-18(17)22-20(15)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPYZXCZFVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)


![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)